(1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine
Overview
Description
(1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is a chiral diamine compound that has garnered significant interest in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable ligand in asymmetric synthesis and catalysis.
Scientific Research Applications
(1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are highly valued.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine typically involves the condensation of 2-hydroxyacetophenone with chiral diamines. One common method is the reaction of 2-hydroxyacetophenone with (1S,2S)-1,2-diphenylethylenediamine under reflux conditions in anhydrous ethanol. This reaction yields the desired Schiff-base ligand, which can be further processed to obtain the final product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted compounds depending on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine involves its interaction with various molecular targets and pathways. As a chiral ligand, it forms complexes with metal ions, which can then participate in catalytic cycles. These complexes facilitate enantioselective reactions by providing a chiral environment that influences the stereochemistry of the products .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diphenylethylenediamine: Another chiral diamine with similar applications in asymmetric synthesis.
(1S,2S)-1,2-Diaminocyclohexane: Used in similar catalytic processes but with different structural properties.
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Known for its antimicrobial activity and used in the synthesis of urea derivatives.
Uniqueness
(1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is unique due to its specific structural arrangement, which provides distinct steric and electronic properties. This makes it particularly effective in certain catalytic processes where other similar compounds may not perform as well.
Properties
IUPAC Name |
2-[(1S,2S)-1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18/h1-8,13-14,17-18H,15-16H2/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNPLGLZBUDMRE-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H]([C@H](C2=CC=CC=C2O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584913 | |
Record name | 2,2'-[(1S,2S)-1,2-Diaminoethane-1,2-diyl]diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870991-68-7 | |
Record name | 2,2'-[(1S,2S)-1,2-Diaminoethane-1,2-diyl]diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper describes the synthesis of 1-[(1S,2S)-1,2-bis(2-hydroxyphenyl)-2-pivaloylaminoethylamino]-2,2-dimethyl-1-propanone using (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine as a starting material. What does this reaction tell us about the reactivity of the compound?
A1: The reaction demonstrates that this compound can act as a nucleophile. [] The amine groups present in the structure can react with electrophiles, such as the pivalic anhydride used in the study. This reactivity suggests that this compound can be further modified or incorporated into larger molecules through reactions involving its amine functionalities. []
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